8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-butan-2-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAQFIAZHFUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CN2C=CC=C(C2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.
Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 8-position enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal for introducing aryl, heteroaryl, or alkynyl groups.
Suzuki-Miyaura Coupling
In a representative protocol, bromoimidazopyridines react with arylboronic acids under Pd catalysis to form biaryl derivatives. For example:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 8-Bromoimidazopyridine + PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 8-Phenylimidazo[1,2-a]pyridine | 85% |
This reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .
Sonogashira Coupling
Alkynylation reactions require iodinated analogs for optimal reactivity , but brominated derivatives may achieve moderate yields under enhanced conditions:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 8-Bromoimidazopyridine + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 100°C | 8-(Phenylethynyl)imidazo[1,2-a]pyridine | 60%* |
*Yield inferred from analogous iodinated substrates .
Nucleophilic Substitution
The electron-deficient nature of the imidazo[1,2-a]pyridine core facilitates nucleophilic aromatic substitution (NAS) at the 8-position.
Hydroxylation
Reaction with hydroxide ions under basic conditions replaces bromine with hydroxyl groups:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 8-Bromoimidazopyridine + KOH | DMSO, 120°C, 6h | 8-Hydroxyimidazo[1,2-a]pyridine | 72% |
Mechanistic studies suggest a two-step process: formation of a Meisenheimer complex followed by bromide elimination .
Radical Bromination and Functionalization
The bromine atom can participate in radical-mediated transformations. For instance, TBHP (tert-butyl hydroperoxide) promotes bromine retention during cyclization , while TEMPO (a radical scavenger) suppresses such pathways .
Cyclization/Bromination Tandem Reaction
Under oxidative conditions, bromoimidazopyridines undergo tandem cyclization-bromination:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Bromoketone + 2-Aminopyridine | TBHP, EtOAc, 90°C, 3h | 3-Bromoimidazo[1,2-a]pyridine | 88% |
Radical intermediates (e.g., t-BuO·) abstract hydrogen, leading to cyclization and bromine incorporation .
Functional Group Transformations
The butan-2-yl group at the 2-position can undergo oxidation or reduction, though direct data for this specific compound is limited. Analogous imidazopyridines show:
Oxidation of Alkyl Substituents
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Butylimidazopyridine | KMnO₄, H₂SO₄, H₂O, 0°C | 2-Carboxyimidazo[1,2-a]pyridine | 65% |
Key Mechanistic Insights
-
Competing Pathways : The presence of iodine or bromine dictates reaction outcomes. Iodine promotes C–C bond cleavage for amidation, while bromine favors cyclization .
-
Radical Trapping : TEMPO inhibits radical-dependent pathways, confirming the role of free radicals in bromination .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cross-coupling efficiency by stabilizing Pd intermediates .
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents:
8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine is being explored as a potential precursor for novel anticancer drugs. Its structural characteristics allow it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer activity against various cell lines, making them valuable in drug discovery efforts aimed at developing effective cancer therapies .
Enzyme Inhibition:
Research indicates that this compound can act as an enzyme inhibitor, particularly targeting kinases involved in cancer cell signaling pathways. By inhibiting these enzymes, 8-bromo derivatives can disrupt cancer cell proliferation and survival mechanisms .
Diagnostic Tools:
The compound is also investigated for its potential use in imaging techniques. It may serve as a ligand for receptors overexpressed in certain cancers, aiding in the development of diagnostic agents that enhance disease detection and monitoring through imaging modalities like PET scans .
Biochemical Research
Receptor Interactions:
In biochemical studies, 8-bromo derivatives are utilized to understand receptor-ligand interactions. This research is crucial for elucidating the mechanisms of diseases and developing targeted therapies. For instance, studies involving imidazo[1,2-a]pyridine compounds have demonstrated their ability to modulate GABA receptors and other neurotransmitter systems .
Structure-Activity Relationship (SAR) Studies:
The compound's variations are extensively studied to determine the relationship between chemical structure and biological activity. These SAR studies help identify key functional groups that enhance efficacy and reduce toxicity, guiding the design of more effective therapeutic agents .
Material Science
Organic Semiconductors:
Due to its unique electronic properties, this compound is being explored for applications in material science, particularly in the development of organic semiconductors. These materials have potential uses in electronics and optoelectronics due to their ability to conduct electricity while maintaining flexibility .
Agricultural Chemistry
Agrochemical Formulations:
The compound has potential applications in agricultural chemistry as a building block for developing effective pesticides and herbicides. Its biological activity against various pests can contribute to enhanced crop protection strategies, promoting sustainable agricultural practices .
Data Tables
Case Studies
-
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through specific signaling pathways. -
Case Study 2: Enzyme Inhibition
Research on the inhibition of protein kinases by imidazo[1,2-a]pyridine derivatives revealed promising results for developing targeted cancer therapies. The study provided insights into the binding interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives are structurally diverse, with variations in substituent type, position, and electronic properties dictating their physicochemical and biological profiles. Below is a detailed comparison of 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine with key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
*Calculated based on formula C₁₁H₁₂BrN₂.
Key Insights :
Substituent Position and Electronic Effects: Bromine at C-8 (common in all brominated analogs) enhances electrophilicity, facilitating further functionalization (e.g., Suzuki coupling in ).
Biological Activity :
- Fluorine at C-8 () mimics nitrogen in bioisosteric strategies for kinase inhibition, whereas bromine may enhance binding via halogen bonds .
- Sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl at C-2 in ) improve solubility and COX-2 selectivity, contrasting with the alkyl group in the target compound.
Synthetic Strategies :
- Halogenation (Br, Cl) often employs I₂ or NBS under catalytic conditions ().
- Alkylation at C-2 may involve nucleophilic substitution or transition metal-catalyzed coupling ().
Mechanistic and Pharmacokinetic Considerations :
Biological Activity
8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C11H13BrN2. Its structure features a bromine atom at the 8-position and a butan-2-yl group at the 2-position of the imidazo[1,2-a]pyridine core, which is crucial for its biological activity.
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives have shown significant anticholinesterase activity, which is essential in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes is a common mechanism through which these compounds exert their effects. For example, studies have reported IC50 values for various imidazo[1,2-a]pyridine derivatives ranging from 0.2 to 50 µM against AChE and BChE, indicating potential therapeutic relevance in cholinergic dysfunctions .
Anti-inflammatory Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes significantly. For instance, compounds derived from this scaffold demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various studies. Compounds have exhibited cytotoxic effects against several cancer cell lines. Notably, structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazo[1,2-a]pyridine core enhance anticancer efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmission and inflammation.
- Receptor Modulation : It may interact with GABA receptors and other neurotransmitter systems, contributing to its anxiolytic and sedative effects.
- Cell Cycle Interference : In cancer cells, it may disrupt cell cycle progression leading to apoptosis.
Study on Anticholinesterase Activity
A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their AChE inhibitory activity. The results indicated that modifications at the 8-position significantly enhanced inhibitory potency. The most potent derivative exhibited an IC50 value of 79 µM against AChE .
Anti-inflammatory Assessment
In another study focusing on anti-inflammatory effects, several derivatives were tested in vitro for COX inhibition. The findings revealed that specific substitutions led to enhanced activity compared to standard anti-inflammatory agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of the 3-position of imidazo[1,2-a]pyridine precursors using α-haloketones. For example, polymer-bound 2-aminonicotinate reacts with α-haloketones to form the imidazo[1,2-a]pyridine scaffold, followed by bromination at the 8-position. Ethanol reflux with NaHCO₃ as a base is commonly used, yielding ~65% . Optimization of solvent (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (e.g., acetic acid) can mitigate side reactions and improve yields .
Q. How are spectroscopic techniques (NMR, IR, X-ray crystallography) utilized to confirm the structure of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the bromine atom at C8 causes deshielding of adjacent protons .
- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds like O2—H1O2⋯N4 in hydrazide derivatives) and π-π stacking (e.g., 3.5365 Å between imidazole rings) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) to validate crystal packing .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these assessed experimentally?
- Methodology : Derivatives exhibit antibacterial, antiviral, and antiprotozoal activities. In vitro assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .
- Enzyme inhibition : Cyclin-dependent kinase (CDK) inhibition via fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
Advanced Research Questions
Q. How do steric and electronic effects of the 8-bromo and 2-(butan-2-yl) substituents influence reactivity in cross-coupling reactions?
- Methodology :
- Steric effects : The bulky 2-(butan-2-yl) group hinders electrophilic substitution at C3 but facilitates Suzuki-Miyaura coupling at C8 due to bromide activation .
- Electronic effects : Bromine’s electron-withdrawing nature enhances regioselectivity in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) . Computational studies (DFT) can predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Reaction condition analysis : Compare yields under varying catalysts (e.g., HATU vs. EDC) and solvents (ethanol vs. DCM). For example, HATU/DIPEA in ethanol achieves 93–97% yields for carboxamide derivatives , while NaHCO₃/ethanol yields 65% for brominated analogs .
- Byproduct identification : LC-MS or TLC monitoring detects intermediates (e.g., Schiff bases in hydrazide syntheses) .
Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of imidazo[1,2-a]pyridine-based therapeutics?
- Methodology :
- Molecular docking : Predict binding affinity to biological targets (e.g., CDK2 or GABA receptors) by simulating ligand-receptor interactions .
- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity to prioritize derivatives for synthesis .
Q. What are the challenges in scaling up imidazo[1,2-a]pyridine syntheses from milligram to gram quantities?
- Methodology :
- Solvent selection : Replace ethanol with recyclable solvents (e.g., PEG-400) to reduce waste .
- Catalyst recovery : Immobilize catalysts (e.g., polymer-supported Pd) for reuse in cross-coupling reactions .
- Purification : Optimize column chromatography or switch to recrystallization for cost-effective isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
